BenchChemオンラインストアへようこそ!

(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide

Scaffold hopping Endothelin receptor antagonist Heterocyclic replacement

(E)-2-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide (CAS 1798977-19-1) is a synthetic small-molecule ethenesulfonamide derivative featuring a (2-phenyl)ethenylsulfonamide core linked via a methylene bridge to a 1-(thiazol-2-yl)pyrrolidine moiety. The ethenesulfonamide pharmacophore is a well-characterized scaffold within the endothelin (ET) receptor antagonist field, exemplified by the clinical-stage compound YM-598 (nebentan potassium), which differs from the target compound by possessing a complex 6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl substitution in place of the simple thiazolyl-pyrrolidine motif.

Molecular Formula C16H19N3O2S2
Molecular Weight 349.47
CAS No. 1798977-19-1
Cat. No. B2682641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide
CAS1798977-19-1
Molecular FormulaC16H19N3O2S2
Molecular Weight349.47
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C16H19N3O2S2/c20-23(21,12-8-14-5-2-1-3-6-14)18-13-15-7-4-10-19(15)16-17-9-11-22-16/h1-3,5-6,8-9,11-12,15,18H,4,7,10,13H2/b12-8+
InChIKeyJNNOJSVVYBRIOV-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide (CAS 1798977-19-1): Procurement-Relevant Compound Identity and Class Context


(E)-2-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide (CAS 1798977-19-1) is a synthetic small-molecule ethenesulfonamide derivative featuring a (2-phenyl)ethenylsulfonamide core linked via a methylene bridge to a 1-(thiazol-2-yl)pyrrolidine moiety. The ethenesulfonamide pharmacophore is a well-characterized scaffold within the endothelin (ET) receptor antagonist field, exemplified by the clinical-stage compound YM-598 (nebentan potassium), which differs from the target compound by possessing a complex 6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl substitution in place of the simple thiazolyl-pyrrolidine motif [1]. The target compound can be understood as a structurally simplified congener obtained through scaffold-hopping from the bipyrimidine series to a thiazolyl-pyrrolidine scaffold, potentially yielding divergent selectivity and physicochemical properties while retaining the ethenesulfonamide warhead [2].

Why In-Class Ethenesulfonamide Analogs Cannot Substitute for (E)-2-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide (CAS 1798977-19-1)


The ethenesulfonamide compound class exhibits extreme sensitivity of target selectivity and potency to seemingly minor structural modifications in the amine-bearing region. Published SAR studies on 2-phenylethenesulfonamide derivatives demonstrate that methyl substitutions at the 2-, 4-, and 6-positions of the phenyl ring alone can shift a compound from ET(A)-selective antagonism to mixed ET(A)/ET(B) antagonism [1]. Furthermore, the replacement of the bipyrimidine core in YM-598 with a simple thiazolyl-pyrrolidine motif represents a profound heterocyclic exchange that is predicted to fundamentally alter hydrogen-bonding capacity, basicity, molecular shape, and consequently receptor subtype binding profile [1]. Substituting a closely related analog from the same patent family or vendor catalog—such as (E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide (CAS 1798396-02-7), 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide (CAS 1795494-51-7), or N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide—introduces untracked changes in regioisomerism, linker reduction state, or aryl head group, each of which is a documented determinant of ET receptor subtype selectivity [2]. These structural divergences make generic functional interchange scientifically indefensible without empirical target-engagement verification.

Quantitative Differentiation Evidence for (E)-2-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide (CAS 1798977-19-1)


Structural Simplification Relative to the Clinical-Stage ET(A) Antagonist YM-598

The target compound represents a structurally minimized ethenesulfonamide scaffold relative to the clinical candidate YM-598. YM-598 (CAS 342005-82-7) bears a sterically demanding 6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl group at the sulfonamide nitrogen, yielding a molecular formula of C₃₂H₂₈KN₅O₆S·K and MW >600 Da [1]. In contrast, the target compound (C₁₆H₁₉N₃O₂S₂, MW 349.47) replaces this complex biaryl-ether-pyrimidine system with a conformationally constrained 1-(thiazol-2-yl)pyrrolidin-2-yl-methylamine motif. This scaffold hop eliminates two aromatic rings, three heteroatom substituents, and the potassium salt form, resulting in significantly reduced molecular complexity and potentially altered physicochemical properties relevant to CNS penetration, solubility, and synthetic tractability [2].

Scaffold hopping Endothelin receptor antagonist Heterocyclic replacement

Putative Divergence from YM-598 in Endothelin Receptor Subtype Selectivity

YM-598 is a highly ET(A)-selective antagonist with Kᵢ values of 0.697 nM for ET(A) and 569 nM for ET(B), yielding an ET(B)/ET(A) selectivity ratio of approximately 816-fold [1]. The target compound's selectivity profile is currently unreported; however, QSAR modeling of ethenesulfonamide derivatives identifies the N-substituent topology as a critical determinant of ET(A) versus ET(B) antagonism, with the best QSAR models for pET(A)IC₅₀, pET(B)IC₅₀, and log selectivity achieving correlation coefficients of 0.820, 0.854, and 0.864, respectively [2]. The complete replacement of YM-598's bipyrimidine-biaryl-ether system with a thiazolyl-pyrrolidine motif is predicted, based on these QSAR models, to place the target compound in a substantially different region of selectivity space, likely shifting away from the extreme ET(A) selectivity of YM-598 [2].

ETA/ETB selectivity Endothelin receptor pharmacology Receptor binding

Differentiation from Ethanesulfonamide Analogs via Ethenyl Linker Rigidity

The target compound contains an (E)-configured ethenyl (C=C double bond) linker between the phenyl ring and the sulfonamide group, whereas closely cataloged analogs such as 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide (CAS 1795494-51-7) possess a saturated ethane (C–C single bond) linker. Published SAR studies explicitly demonstrate that introduction of an ethyl group at the 1-position of the ethenyl group in the lead compound 1a converts the pharmacological profile, producing an ET(A)-selective antagonist with oral activity in rats [1]. The (E)-ethenyl linker constrains the torsional angle between the phenyl ring and the sulfonamide, pre-organizing the bioactive conformation and altering the spatial trajectory of the phenyl group relative to the N-substituent [1]. The saturated ethane linker in CAS 1795494-51-7 introduces rotational freedom at this critical junction, which is expected to affect both binding affinity and receptor subtype recognition. The regioisomeric difference—2-ylmethyl in the target vs. 3-yl in CAS 1795494-51-7—further complicates direct substitution, as pyrrolidine substitution position is a documented determinant of pharmacophore geometry in this series [2].

Ethenesulfonamide vs. ethanesulfonamide Linker geometry Conformational constraint

Thiazolyl-Pyrrolidine Motif as a Distinct Heterocyclic Pharmacophore Element

The 1-(thiazol-2-yl)pyrrolidine substructure in the target compound is absent from the bipyrimidine-based ethenesulfonamide series represented by YM-598 and from simpler N-aryl or N-alkyl ethenesulfonamide derivatives. The thiazole ring introduces specific hydrogen-bond acceptor (N3) and sulfur-based polarizability features that are not present in pyrimidine or phenyl-based N-substituents. Patent literature on heteroarylsulfonamide derivatives (WO2012069503A1) identifies thiazolyl-substituted sulfonamides as a distinct structural subclass with potential activity at voltage-gated potassium channels and sodium channels, targets unrelated to endothelin receptors [1]. Similarly, patent HK40049688A describes heteroaryl-substituted sulfonamide compounds containing thiazole motifs as sodium channel (NaV) modulators for epilepsy and seizure disorders [2]. This suggests the thiazolyl-pyrrolidine element may redirect target engagement away from the endothelin axis toward ion channel pharmacology—a hypothesis that, while unverified for this specific compound, represents a mechanistically plausible differentiation from the well-characterized endothelin-focused ethenesulfonamide analogs.

Thiazole pharmacophore Heterocyclic SAR Sulfonamide target engagement

Absence of Biphasic Pharmacokinetic Complexity from Salt Form

YM-598 is developed and characterized as a monopotassium salt ((E)-N-[6-methoxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-2-phenylethenesulfonamide monopotassium salt), a formulation choice driven by solubility and oral bioavailability requirements for the highly insoluble bipyrimidine core [1]. The monopotassium salt form introduces pH-dependent solubility behavior, hygroscopicity, and counterion-related analytical complexity. The target compound (CAS 1798977-19-1), by contrast, is supplied as the neutral free base, avoiding salt-specific issues such as disproportionation, counterion exchange in biological media, and salt-to-free-base conversion during sample preparation. The reduced molecular complexity (MW 349.47 vs. >600) and absence of the strongly electron-deficient bipyrimidine system suggest higher intrinsic aqueous solubility for the target compound, although this has not been experimentally verified [2].

Free base vs. salt form Physicochemical properties Formulation simplicity

Differentiation from p-Tolyl and Thiophene Head Group Analogs via Aryl Substituent Effects

The target compound bears an unsubstituted phenyl ring at the ethenyl terminus, distinguishing it from the p-tolyl analog (E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide (CAS 1798396-02-7) and the thiophene analog N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide. QSAR studies on ethenesulfonamide derivatives explicitly demonstrate that the hydrophobicity of the p-substituent on the phenyl ring is advantageous for ET(B) receptor selectivity, while the presence of a p-methyl group favors ET(A) selectivity [1]. The absence of a p-methyl substituent on the target compound (unsubstituted phenyl vs. p-tolyl in CAS 1798396-02-7) is therefore predicted to shift the ET(A)/ET(B) selectivity balance away from ET(A)-preference toward either balanced or ET(B)-biased antagonism, according to the QSAR models with correlation coefficients of 0.854 for pET(B)IC₅₀ and 0.864 for log selectivity [1]. The replacement of phenyl with thiophene in the thiophene-2-sulfonamide analog introduces additional heteroatom-based electronic effects that further alter binding thermodynamics [2].

Phenyl vs. p-tolyl Head group SAR Hydrophobicity modulation

Optimal Research and Procurement Application Scenarios for (E)-2-Phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide (CAS 1798977-19-1)


Chemical Probe for Investigating Thiazolyl-Pyrrolidine Sulfonamide Target Engagement at Ion Channels

The structural congruence of the 1-(thiazol-2-yl)pyrrolidine motif in the target compound with the heteroaryl-sulfonamide chemotypes claimed in patents WO2012069503A1 (voltage-gated potassium channel modulators) and HK40049688A (sodium channel NaV modulators for epilepsy) supports procurement as a screening probe for ion channel target panels. The compound provides a structurally distinct entry point relative to bipyrimidine-based ethenesulfonamides, which are optimized for endothelin GPCR targets [1]. Procurement rationale: the thiazolyl-pyrrolidine scaffold may engage ion channel binding pockets that are inaccessible to the larger, more polar bipyrimidine derivatives, enabling novel chemical starting points for NaV1.1–1.7 or KV7 channel programs [2].

Medicinal Chemistry Scaffold-Hopping Baseline for Ethenesulfonamide ET Receptor SAR

The target compound serves as a structurally simplified, free-base benchmark for quantifying the pharmacological impact of replacing the complex YM-598 bipyrimidine-biaryl-ether N-substituent with a compact thiazolyl-pyrrolidine moiety. YM-598's published ET(A) Kᵢ = 0.697 nM and ET(B) Kᵢ = 569 nM (selectivity ratio ≈ 816) provide a well-characterized comparator for head-to-head profiling once the target compound's receptor binding data are generated [1]. The unsubstituted phenyl head group additionally provides a cleaner baseline for additive SAR analysis compared to p-tolyl or thiophene-substituted analogs. Procurement for systematic SAR matrix studies is warranted where the goal is to decouple N-substituent effects from head group substitution effects [3].

Biophysical and Structural Biology Studies Requiring Conformationally Constrained Ligands

The (E)-ethenyl linker between the phenyl ring and the sulfonamide imposes conformational rigidity that is absent in the saturated ethane-linked analog CAS 1795494-51-7. Published SAR evidence confirms that ethenyl geometry is a critical determinant of ET receptor antagonist pharmacology [1]. This rigidity reduces the conformational entropy penalty upon target binding and limits the number of accessible solution-state conformers, making the compound advantageous for co-crystallography, NMR-based binding studies, or molecular dynamics simulations where conformational heterogeneity complicates electron density interpretation or binding mode assignment. Procurement for structural biology applications where defined ligand geometry is required should prioritize this compound over flexible ethane-linked alternatives [1].

In Vitro ADME and Physicochemical Profiling of Neutral Free-Base Ethenesulfonamides

As a neutral free base (MW 349.47) without the salt-form complexity of YM-598's monopotassium salt, the target compound is suitable for standardized in vitro ADME assays including thermodynamic solubility, logD7.4, microsomal stability, CYP inhibition, and Caco-2 permeability without the confounding effects of counterion dissociation [1]. The elimination of pH-dependent salt/free-base equilibria simplifies concentration–response calculations and reduces inter-laboratory variability, making this compound a preferred choice for building consistent structure–property relationship (SPR) datasets within the ethenesulfonamide chemical series [2].

Quote Request

Request a Quote for (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.